2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE
Overview
Description
2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE is a complex organic compound that features both benzimidazole and imidazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to interact with various molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole and imidazole moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)aniline: Shares the benzimidazole moiety but lacks the imidazole group.
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Contains a benzimidazole moiety but differs in the overall structure and functional groups.
Uniqueness
2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]ACETAMIDE is unique due to its combination of benzimidazole and imidazole moieties, which allows it to interact with a broader range of molecular targets.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-imidazol-1-ylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c21-14(17-6-3-8-20-9-7-16-11-20)10-22-15-18-12-4-1-2-5-13(12)19-15/h1-2,4-5,7,9,11H,3,6,8,10H2,(H,17,21)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSPISASHINESN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NCCCN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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